N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide
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Overview
Description
N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide is a heterocyclic compound that features a benzopyran core with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide typically involves multi-step procedures. One common method includes the coupling of a benzopyran derivative with a piperazine derivative under specific conditions. The reaction may involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized benzopyran derivatives .
Scientific Research Applications
N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives and piperazine-containing molecules. Examples include:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(2-Oxo-8-(piperazin-1-yl)-2H-chromen-3-yl)acetamide is unique due to its specific combination of a benzopyran core and a piperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
767263-35-4 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2-oxo-8-piperazin-1-ylchromen-3-yl)acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)17-12-9-11-3-2-4-13(14(11)21-15(12)20)18-7-5-16-6-8-18/h2-4,9,16H,5-8H2,1H3,(H,17,19) |
InChI Key |
JFLDOKNNEIVQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=CC=C2)N3CCNCC3)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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